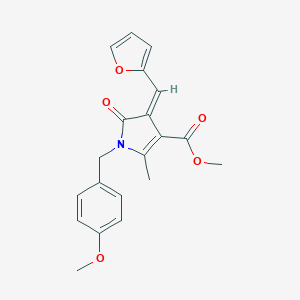
methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as Furanone C-30, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that contains a pyrrole ring, a furan ring, and an ester group. Furanone C-30 has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied.
Mecanismo De Acción
Methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 exerts its antibacterial, antifungal, and antitumor effects by different mechanisms. It has been shown to inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting the synthesis of essential cell components. methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt pathway.
Biochemical and Physiological Effects:
methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has also been shown to reduce inflammation and to improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has several advantages and limitations for lab experiments. One of the advantages is its broad spectrum of antibacterial, antifungal, and antitumor activities. methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its low solubility in water, which can affect its bioavailability and efficacy. methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 is also relatively unstable and can degrade over time.
Direcciones Futuras
There are several future directions for the research on methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30. One of the directions is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to explore its potential applications in other fields, such as agriculture and food preservation. Additionally, future studies could focus on improving the solubility and stability of methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 to enhance its efficacy and bioavailability.
Conclusion:
In conclusion, methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been shown to have antibacterial, antifungal, and antitumor properties. methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 exerts its effects by different mechanisms and has various biochemical and physiological effects. It has several advantages and limitations for lab experiments, and there are several future directions for its research.
Métodos De Síntesis
Methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has been synthesized using different methods. One of the methods involves the reaction of 4-methoxybenzaldehyde with methyl acetoacetate in the presence of ammonium acetate and acetic acid to yield 4-(4-methoxybenzylidene)-3-methyl-5-oxo-2-pyrrolidinecarboxylic acid ethyl ester. The resulting compound is then treated with furfural in the presence of sodium ethoxide to yield methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30. Another method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid to yield 4-(4-methoxybenzylidene)-3-methyl-5-oxo-2-pyrrolidinecarboxylic acid ethyl ester. The resulting compound is then treated with furfural in the presence of sodium ethoxide to yield methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30.
Aplicaciones Científicas De Investigación
Methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has been the subject of scientific research due to its potential applications in various fields. It has been studied for its antibacterial, antifungal, and antitumor properties. methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has been shown to inhibit the growth of various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. It has also been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Propiedades
Nombre del producto |
methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
Fórmula molecular |
C20H19NO5 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
methyl (4Z)-4-(furan-2-ylmethylidene)-1-[(4-methoxyphenyl)methyl]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C20H19NO5/c1-13-18(20(23)25-3)17(11-16-5-4-10-26-16)19(22)21(13)12-14-6-8-15(24-2)9-7-14/h4-11H,12H2,1-3H3/b17-11- |
Clave InChI |
FRFKXWZWFYYOHY-BOPFTXTBSA-N |
SMILES isomérico |
CC1=C(/C(=C/C2=CC=CO2)/C(=O)N1CC3=CC=C(C=C3)OC)C(=O)OC |
SMILES |
CC1=C(C(=CC2=CC=CO2)C(=O)N1CC3=CC=C(C=C3)OC)C(=O)OC |
SMILES canónico |
CC1=C(C(=CC2=CC=CO2)C(=O)N1CC3=CC=C(C=C3)OC)C(=O)OC |
Solubilidad |
7.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298929.png)
![5-[(4-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B298930.png)
![ethyl 2-{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B298931.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298932.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298934.png)
![5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298935.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298936.png)
![(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298941.png)
![(5Z)-2-(4-chloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298943.png)
![(5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298944.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298946.png)
![(5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298947.png)
![N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B298948.png)
![9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298949.png)